5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c1-25-13-5-7-14(8-6-13)27(23,24)10-15-21-16(22-26-15)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRBIABBIPFVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The methoxybenzenesulfonyl and trifluoromethylphenyl groups are introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that oxadiazole derivatives showed promising results in cytotoxic assays against glioblastoma cells (LN229), leading to significant apoptosis and DNA damage in cancer cells .
- Mechanism of Action : The mechanism involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation. This includes the disruption of DNA replication and repair mechanisms .
Anti-Diabetic Activity
The compound has also been evaluated for its anti-diabetic properties:
- In vivo Studies : In genetically modified models such as Drosophila melanogaster, certain oxadiazole derivatives demonstrated a marked reduction in glucose levels, indicating potential for managing diabetes .
- Biological Significance : The ability to lower glucose levels suggests that these compounds may interact with metabolic pathways involved in glucose homeostasis.
Agricultural Applications
Beyond medicinal uses, oxadiazoles have been explored for their agricultural applications:
- Pesticidal Activity : Compounds similar to this compound have shown insecticidal properties. Their ability to disrupt pest metabolism makes them candidates for developing new agrochemicals .
Material Science Applications
The unique chemical structure of oxadiazoles lends itself to applications in material science:
- Polymeric Materials : Oxadiazoles are incorporated into polymers to enhance thermal stability and mechanical properties. They can serve as additives in heat-resistant polymers used in various industrial applications.
- Fluorescent Materials : The photophysical properties of oxadiazoles make them suitable for use in fluorescent materials, which are important for sensors and display technologies .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances its binding affinity and selectivity for these targets, while the oxadiazole ring contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related 1,2,4-oxadiazole derivatives, focusing on synthetic methods, physicochemical properties, and biological activities.
Key Comparisons:
Synthetic Accessibility :
- The chloromethyl-substituted analog () is synthesized via a two-step protocol involving nitrile cyclization, achieving moderate yields (48%) . In contrast, compounds with sulfonamide or thiophene substituents (e.g., 1d in ) require multistep routes with similar yields, indicating steric/electronic challenges in introducing bulkier groups .
Biological Activity: Anticancer Potential: Compound 1d () induces G₁-phase arrest and apoptosis in breast cancer cells, with activity linked to the 5-position thiophene and 3-CF₃-phenyl groups . The target compound’s 4-methoxybenzenesulfonyl group may enhance solubility but reduce membrane permeability compared to 1d’s chlorothiophene. Antimicrobial Activity: Sulfonamide-containing oxadiazoles (e.g., ) show broad-spectrum activity due to sulfonamide’s enzyme inhibition (e.g., dihydropteroate synthase) . The target compound’s 4-methoxybenzenesulfonyl group may similarly disrupt microbial folate synthesis.
Structure-Activity Relationships (SAR): 5-Position Substitution: Chloromethyl () and bromophenoxymethyl () groups are versatile handles for further derivatization but lack intrinsic bioactivity. In contrast, heterocyclic substituents (e.g., thiophene in 1d) directly contribute to target engagement . 3-Position Aromaticity: The 3-CF₃-phenyl group (common across analogs) enhances binding to hydrophobic pockets in enzymes/receptors, as seen in SEW2871’s S1P1 agonism .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Oxadiazoles
| Compound | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 443.38 | 3.2 | 0.05 |
| 5-(Chloromethyl)-3-[3-CF₃-phenyl]-oxadiazole | 291.67 | 2.8 | 0.12 |
| 1d () | 357.75 | 4.1 | 0.02 |
Biological Activity
The compound 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS Number: 1105233-42-8) is a member of the oxadiazole family, which has garnered attention in drug discovery due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C17H13F3N2O4S
- Molecular Weight : 398.36 g/mol
- Structure : The compound features a 1,2,4-oxadiazole ring substituted with a trifluoromethyl group and a methoxybenzenesulfonyl moiety, contributing to its unique biological profile.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can demonstrate cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Compounds similar to this oxadiazole have shown IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against MRSA : Certain oxadiazole derivatives have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus (MRSA). For example, a related compound showed bactericidal activity and enhanced the efficacy of oxacillin against MRSA .
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have MIC values as low as 0.78 μM when combined with standard antibiotics, indicating strong synergistic effects .
Other Pharmacological Activities
The spectrum of biological activities for oxadiazole derivatives includes:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) enzymes .
- Anticonvulsant : Certain modifications to the oxadiazole structure have been linked to anticonvulsant activity in animal models .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole compounds is heavily influenced by their structural features:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and potency against cancer cells |
| Methoxybenzenesulfonyl moiety | Increases solubility and bioavailability |
| Positioning of functional groups | Critical for receptor binding and activity |
Case Studies
- Study on Anticancer Properties :
- Synergistic Effects Against MRSA :
Q & A
Q. What are the standard synthetic routes for 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and how are intermediates characterized?
Answer: The synthesis typically involves cyclocondensation of amidoxime derivatives with activated carbonyl compounds. For example:
- Step 1: React N-hydroxyamidines (e.g., N′-hydroxy-4-(4-(trifluoromethyl)phenoxy)benzimidamide) with methyl esters (e.g., methyl 1H-indole-5-carboxylate) in anhydrous THF under argon. Sodium hydride is often used as a base to deprotonate intermediates.
- Step 2: Reflux the mixture, followed by hydrolysis, extraction, and purification via silica gel column chromatography (eluent: EtOAc/hexane mixtures) .
- Characterization: Confirm structures using ¹H NMR , ¹³C NMR , ¹⁹F NMR , and HRMS to verify molecular ions (e.g., [M+H]⁺ with ≤2 ppm mass accuracy) .
Q. What biological activities are associated with 1,2,4-oxadiazole derivatives, and how are these evaluated experimentally?
Answer: 1,2,4-Oxadiazoles are studied as apoptosis inducers, antibiotics, and kinase inhibitors. Key assays include:
- Caspase activation assays to detect apoptosis induction (e.g., T47D breast cancer cells treated with IC₅₀ doses).
- Flow cytometry to analyze cell cycle arrest (e.g., G₁ phase arrest in treated cells) .
- MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution .
Q. How are solubility and stability challenges addressed during in vitro studies of this compound?
Answer:
- Solubility: Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For polar derivatives, introduce solubilizing groups (e.g., -OH, -NH₂) via post-synthetic modifications .
- Stability: Conduct HPLC-UV or LC-MS stability assays under physiological conditions (pH 7.4, 37°C) to monitor degradation over 24–72 hours .
Advanced Research Questions
Q. How can synthetic yields be optimized for 1,2,4-oxadiazole formation, and what are common side reactions?
Answer:
- Optimization:
- Side Reactions:
Q. What structural modifications enhance the compound’s bioactivity, and how is SAR analyzed?
Answer:
- Key Modifications:
- SAR Analysis:
Q. How are spectral data contradictions resolved during structural elucidation?
Answer:
Q. What analytical methods validate purity and identity in bulk batches?
Answer:
Q. How can researchers address discrepancies between in vitro and in vivo activity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
